molecular formula C11H8ClNO2S B2527044 2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid CAS No. 477872-93-8

2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2527044
CAS No.: 477872-93-8
M. Wt: 253.7
InChI Key: OSEQLEYPYMSQBU-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 4-chlorobenzyl group and at position 4 with a carboxylic acid moiety. The carboxylic acid group enhances solubility in polar solvents and enables salt formation, which is critical for pharmaceutical applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEQLEYPYMSQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477872-93-8
Record name 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with thioamide derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, forming the thiazole ring. The carboxylic acid group is then introduced via oxidation or carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2-(4-chlorobenzyl)-1,3-thiazole-4-carboxylic acid with structurally related thiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogs and Substituent Variations

Key differences arise from variations in the substituent at position 2 of the thiazole ring:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl C₁₁H₉NO₂S 219.26 Electron-donating methyl group; studied as an AgrA inhibitor via docking.
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 3-Chlorophenyl C₁₀H₆ClNO₂S 239.67 Meta-chloro substituent; higher melting point (206–207°C).
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-4-carboxylic acid 5-Chlorothiophen-2-yl C₈H₄ClNO₂S₂ 245.71 Thiophene heterocycle; altered aromaticity and solubility in organics.
2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid 4-Methoxybenzyl C₁₂H₁₁NO₃S 249.29 Electron-donating methoxy group; impacts electronic density.
2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid 3-Chloro-4-fluorophenyl C₁₀H₅ClFNO₂S 257.67 Dual halogen substituents; increased molecular weight and polarity.

Physicochemical Properties

  • Melting Points :

    • 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid: 206–207°C .
    • 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid: 176–178°C .
    • The 4-chlorobenzyl analog is expected to have a higher melting point than methyl-substituted derivatives due to stronger intermolecular forces from the chlorine atom.
  • Solubility: Thiophene derivatives (e.g., 2-(5-chlorothiophen-2-yl)-...) are insoluble in water but soluble in ethanol and DMSO . Methoxy-substituted compounds may exhibit improved aqueous solubility compared to chloro analogs due to hydrogen bonding.

Biological Activity

2-(4-Chlorobenzyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is known for its role in various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClN2O2SC_{11}H_{10}ClN_2O_2S. The presence of the thiazole ring and the carboxylic acid functional group contributes to its reactivity and potential interactions with biological targets. The chlorobenzyl substituent enhances lipophilicity, which may improve bioavailability and interaction with cellular membranes.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Interaction : It can bind to various receptors, modulating signaling pathways that are crucial for cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells through mitochondrial membrane potential disruption and activation of caspases .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans30

These results indicate moderate to strong antimicrobial activity, suggesting potential applications in treating infections.

Anticancer Activity

The anticancer properties of this compound have been explored extensively. Various studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values for different cell lines are presented in Table 2.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.5
HeLa (Cervical Cancer)7.0
A549 (Lung Cancer)6.8

The mechanism of action involves apoptosis induction through the activation of intrinsic pathways, as evidenced by flow cytometry studies .

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis in MCF-7 cells through mitochondrial pathway activation .
  • Antimicrobial Efficacy : In another study assessing the antimicrobial properties, the compound was tested against multi-drug resistant strains of bacteria. The findings revealed that it effectively inhibited growth at low concentrations, indicating its potential as a therapeutic agent against resistant infections .

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